tert-Butyl 20-bromoicosanoate
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Overview
Description
tert-Butyl 20-bromoicosanoate: is an organic compound with the chemical formula C24H47BrO2. It is a colorless to pale yellow oily liquid that is soluble in organic solvents such as ethanol, ether, and chlorinated hydrocarbons. This compound is primarily used as an intermediate in organic synthesis and has applications in various industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: tert-Butyl 20-bromoicosanoate can be synthesized through the esterification of 20-bromoicosanoic acid with tert-butyl alcohol. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction is conducted in a continuous flow reactor to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 20-bromoicosanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles such as hydroxide, alkoxide, or amine groups.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution Reactions: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Reduction Reactions: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Oxidation Reactions: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed:
Substitution Reactions: Formation of tert-butyl 20-hydroxyicosanoate or tert-butyl 20-aminoicosanoate.
Reduction Reactions: Formation of tert-butyl 20-hydroxyicosanoate.
Oxidation Reactions: Formation of 20-bromoicosanoic acid or other oxidized derivatives.
Scientific Research Applications
tert-Butyl 20-bromoicosanoate has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of lipid metabolism and as a model compound for investigating the behavior of long-chain fatty acid esters.
Medicine: Potential use in drug delivery systems due to its ability to form stable esters with various pharmacologically active compounds.
Industry: Utilized as a lubricant additive in plastic processing, fiber treatment, and metalworking.
Mechanism of Action
The mechanism of action of tert-Butyl 20-bromoicosanoate involves its interaction with specific molecular targets and pathways. The compound can undergo hydrolysis to release 20-bromoicosanoic acid and tert-butyl alcohol. The bromine atom in the molecule can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. The ester group can also be involved in reduction and oxidation reactions, contributing to the compound’s reactivity and versatility in different chemical processes.
Comparison with Similar Compounds
tert-Butyl 20-bromoicosanoate can be compared with other similar compounds such as:
tert-Butyl 20-chloroicosanoate: Similar structure but with a chlorine atom instead of bromine. It exhibits different reactivity and chemical properties.
tert-Butyl 20-iodoicosanoate: Contains an iodine atom, which makes it more reactive in substitution reactions compared to the bromine derivative.
tert-Butyl 20-fluoroicosanoate: The presence of a fluorine atom imparts unique properties such as increased stability and resistance to oxidation.
The uniqueness of this compound lies in its balanced reactivity, making it suitable for a wide range of chemical transformations and applications.
Properties
IUPAC Name |
tert-butyl 20-bromoicosanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H47BrO2/c1-24(2,3)27-23(26)21-19-17-15-13-11-9-7-5-4-6-8-10-12-14-16-18-20-22-25/h4-22H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSNSFVDSDHPGAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCCCCCCCCCCCCCCCCCCBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H47BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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